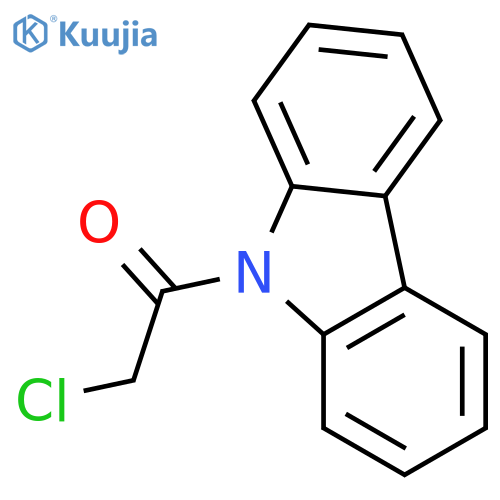Cas no 38002-61-8 (9-(Chloroacetyl)-9H-carbazole)

9-(Chloroacetyl)-9H-carbazole structure
商品名:9-(Chloroacetyl)-9H-carbazole
CAS番号:38002-61-8
MF:C14H10ClNO
メガワット:243.688302516937
MDL:MFCD00093938
CID:1074290
PubChem ID:1812039
9-(Chloroacetyl)-9H-carbazole 化学的及び物理的性質
名前と識別子
-
- 9-(Chloroacetyl)-9H-carbazole
- 1-(9H-carbazol-9-yl)-2-chloro-1-ethanone
- 10-(chloroacetyl)-10H-carbazole
- 1-carbazol-9-yl-2-chloroethan-1-one
- 1-Carbazol-9-yl-2-chloro-ethanone
- 9-Chloracetylcarbazol
- 9-Chloracetyl-carbazol
- 9-chloroacetyl-carbazole
- 9H-Carbazole, 9-(chloroacetyl)-
- AC1LY1A4
- CHEMBL1651449
- CTK1B5246
- N-chloroacetyl-carbazole
- STOCK2S-13052
- CS-0317925
- 9-chloroacetylcarbazole
- LS-06250
- DTXSID50365277
- 38002-61-8
- STK006159
- ALBB-019084
- 1-(9H-carbazol-9-yl)-2-chloroethanone
- MFCD00093938
- AKOS000270299
- A918713
- AKOS BBS-00005410
- 1-carbazol-9-yl-2-chloroethanone
- 1-(9H-CARBAZOL-9-YL)-2-CHLOROETHAN-1-ONE
-
- MDL: MFCD00093938
- インチ: InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2
- InChIKey: NIZUEICMEHKRKX-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1C2=C(C3=C1C=CC=C3)C=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 243.0452
- どういたいしつりょう: 243.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 22Ų
じっけんとくせい
- PSA: 22
9-(Chloroacetyl)-9H-carbazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB411284-500 mg |
9-(Chloroacetyl)-9H-carbazole |
38002-61-8 | 500 mg |
€205.60 | 2023-07-19 | ||
| abcr | AB411284-1 g |
9-(Chloroacetyl)-9H-carbazole |
38002-61-8 | 1 g |
€239.00 | 2023-07-19 | ||
| Ambeed | A408769-1g |
1-(9H-Carbazol-9-yl)-2-chloroethanone |
38002-61-8 | 95+% | 1g |
$178.0 | 2024-04-19 | |
| A2B Chem LLC | AF58644-1g |
9-(Chloroacetyl)-9h-carbazole |
38002-61-8 | 95% | 1g |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AF58644-5g |
9-(Chloroacetyl)-9h-carbazole |
38002-61-8 | 95% | 5g |
$771.00 | 2024-04-20 | |
| A2B Chem LLC | AF58644-500mg |
9-(Chloroacetyl)-9h-carbazole |
38002-61-8 | >95% | 500mg |
$412.00 | 2023-12-30 | |
| Key Organics Ltd | LS-06250-1g |
1-(9H-carbazol-9-yl)-2-chloroethan-1-one |
38002-61-8 | >95% | 1g |
£276.00 | 2025-02-09 | |
| TRC | C276390-250mg |
9-(Chloroacetyl)-9H-carbazole |
38002-61-8 | 250mg |
$ 185.00 | 2022-04-01 | ||
| abcr | AB411284-5 g |
9-(Chloroacetyl)-9H-carbazole |
38002-61-8 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB411284-1g |
9-(Chloroacetyl)-9H-carbazole; . |
38002-61-8 | 1g |
€237.00 | 2025-02-18 |
9-(Chloroacetyl)-9H-carbazole 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
38002-61-8 (9-(Chloroacetyl)-9H-carbazole) 関連製品
- 55290-64-7(Dimethipin)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38002-61-8)9-(Chloroacetyl)-9H-carbazole

清らかである:99%
はかる:1g
価格 ($):160.0